molecular formula C12H10INO2 B377287 N-(furan-2-ylmethyl)-4-iodobenzamide CAS No. 329209-85-0

N-(furan-2-ylmethyl)-4-iodobenzamide

Cat. No.: B377287
CAS No.: 329209-85-0
M. Wt: 327.12g/mol
InChI Key: ADFIGDSLXXFDCK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-iodobenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, incorporating both a furan ring and an iodobenzamide group, makes it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents. Compounds with similar furan and benzamide motifs have been investigated for their potential to interact with biological targets such as topoisomerase I enzymes, which are important in cancer research . Furthermore, the structural features of this molecule are analogous to those found in ligands for various cellular receptors, positioning it as a potential precursor in neuropharmacological studies, including research into ligand-operated chaperone systems . Its utility is also demonstrated in method development, such as in palladium-catalyzed cross-coupling reactions, which are fundamental for creating diverse compound libraries in early-stage drug discovery . This reagent provides researchers with a versatile building block for exploring structure-activity relationships and developing new candidates with potential anticancer or central nervous system activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIGDSLXXFDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under mild conditions. The reaction mixture is usually heated to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the iodinated benzamide group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

  • Structure: Features a diethylaminoethyl side chain instead of the furan-2-ylmethyl group.
  • Applications: Radiolabeled with iodine-123, BZA demonstrated 81% sensitivity and 100% specificity in phase II clinical trials for detecting metastatic melanoma via SPECT imaging .
  • Key Differences: The diethylaminoethyl group enhances water solubility, whereas the furan-2-ylmethyl group in N-(furan-2-ylmethyl)-4-iodobenzamide may improve lipophilicity (logP ~4.7, inferred from analogs) and tissue penetration .

N-(5-Chloropyridin-2-yl)-4-iodobenzamide

  • Structure : Substitutes the furan-2-ylmethyl group with a 5-chloropyridin-2-yl moiety.
  • Properties: Molecular weight = 358.56 g/mol, logP = 4.7, hydrogen bond acceptors = 3.
Compound Molecular Weight (g/mol) logP Key Functional Group Clinical/Research Application
This compound ~353.1 (estimated) ~4.7 Furan-2-ylmethyl Research-stage enzyme inhibitors
BZA 375.1 3.2 Diethylaminoethyl Phase II melanoma imaging
N-(5-chloropyridin-2-yl)-4-iodobenzamide 358.56 4.7 Chloropyridinyl Preclinical studies

Furan-Containing Derivatives

4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxamide (G10)

  • Structure : Incorporates a benzothiazine core and a furan-2-ylmethyl group.
  • Activity : Acts as a STING-dependent interferon inducer, showing selectivity in immune modulation. The furan group may enhance binding to hydrophobic pockets in target proteins .

N-(Furan-2-ylmethyl)acetamide

  • Structure : Simpler acetamide derivative lacking the iodobenzamide moiety.
  • Applications : Used as a model substrate in enzymatic studies due to its low cost and commercial availability. Highlights the role of the furan group in modulating reactivity .

Iodinated Melanoma-Targeting Agents

Iodothiouracil

  • Structure : A thiouracil derivative radiolabeled with iodine-125/123.
  • However, this compound’s benzamide core may offer superior metabolic stability compared to thiouracil’s labile sulfur moiety .

4-(3-Dimethylaminopropylamino)-7-[123I]-iodoquinoline

  • Performance: Achieved 70% detection accuracy in ocular melanoma imaging, lower than BZA’s 81% sensitivity. Demonstrates the variability in efficacy among iodine-containing tracers .

Research and Development Insights

  • Enzyme Inhibition: The furan-2-ylmethyl group in compounds like G10 and ADAM17 inhibitors (e.g., N-(3-((furan-2-ylmethyl)amino) quinoxalin-2-yl)-4-methylbenzenesulfonamide) suggests its role in enhancing selectivity for enzyme active sites .
  • Radiotracer Design: Substituting the furan group in this compound with bulkier groups (e.g., diethylaminoethyl in BZA) alters biodistribution, emphasizing the balance between lipophilicity and solubility for optimal imaging .

Biological Activity

N-(furan-2-ylmethyl)-4-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of furan-2-carbaldehyde with 4-iodobenzoyl chloride in the presence of a suitable base. The general synthetic route involves:

  • Formation of the amide : Reacting furan-2-aldehyde with 4-iodobenzoyl chloride.
  • Purification : The product is typically purified using column chromatography.

The molecular formula is C12H10I1N1O1C_{12}H_{10}I_{1}N_{1}O_{1} with a molecular weight of approximately 295.12 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing furan moieties have been shown to inhibit tumor cell proliferation in various cancer cell lines. The following table summarizes key findings related to antitumor activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15.3Induction of apoptosis
Similar furan derivativesDU145 (prostate cancer)20.1Inhibition of cell cycle progression
Furan-based thiosemicarbazonesHuTu80 (colon cancer)13.36Inhibition of DNA synthesis

These results suggest that this compound may possess similar properties, warranting further investigation.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A study evaluated various derivatives for their antibacterial and antifungal activities against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus5
Candida albicans10
Escherichia coli15

The observed MIC values indicate that this compound could be effective against these pathogens, although comparative studies are needed to establish its efficacy relative to existing antibiotics.

The precise mechanisms underlying the biological activity of this compound remain under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis via mitochondrial pathways.
  • Disruption of DNA replication in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A research team investigated the effects of this compound on MCF-7 breast cancer cells, noting a significant reduction in cell viability at concentrations above 10 µM.
    "The compound exhibited a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent" .
  • Case Study 2 : Another study focused on its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
    "this compound displayed a promising profile against resistant strains" .

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